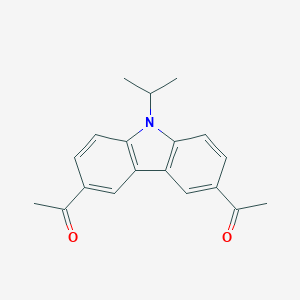

3,6-Diacetyl-9-isopropylcarbazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,6-Diacetyl-9-isopropylcarbazole is a carbazole derivative characterized by the presence of two acetyl groups at positions 3 and 6 of the carbazole core and an isopropyl substituent at position 7. Carbazoles are heterocyclic aromatic compounds with a wide range of applications in pharmaceuticals, organic electronics, and materials science. This compound is notable for its structural complexity, which influences its physicochemical properties, such as solubility, stability, and intermolecular interactions.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3,6-Diacetyl-9-isopropylcarbazole, and how can reaction conditions be optimized?

The synthesis of carbazole derivatives typically involves palladium-catalyzed cross-coupling reactions. For example, 6-aryl-1,4-dimethyl-9H-carbazoles are synthesized via coupling between carbazole boronic acids and aryl halides using Pd(PPh₃)₄ as a catalyst under reflux in 1,4-dioxane (yields: 45–90%) . For this compound, acetylation of the carbazole core using acetyl chloride or acetic anhydride under anhydrous conditions may be applied. Optimization should focus on:

- Catalyst loading : 0.05–0.1 mol% Pd.

- Temperature : Reflux (≈100°C) for 24–48 hours.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane) or recrystallization from acetonitrile .

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?

- HPLC-DAD/MS : High-resolution liquid chromatography coupled with diode-array detection (DAD) and mass spectrometry (MS) is recommended for purity assessment (>98%) and structural confirmation .

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify acetylation (δ ~2.5 ppm for CH₃ in acetyl groups) and isopropyl substitution (δ ~1.2–1.5 ppm for CH₃) .

- Mass Spectrometry : EI-MS or ESI-MS for molecular ion detection (e.g., m/z 316 [M⁺] for similar carbazoles) .

Q. What safety protocols should be followed when handling this compound?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in tightly sealed containers in a dry, well-ventilated area at room temperature. Avoid ignition sources and electrostatic discharge .

Q. How can the crystalline structure of this compound be characterized?

- X-ray Crystallography : Resolve bond lengths, angles, and packing arrangements using single-crystal diffraction. Data refinement tools like CrystalExplorer can analyze Hirshfeld surfaces and intermolecular interactions .

- Supplementary Data : Include CIF files and checkCIF reports for validation .

Advanced Research Questions

Q. What factors influence the stability of this compound under varying experimental conditions?

- Thermal Stability : Monitor decomposition via TGA-DSC; carbazoles generally degrade above 240°C .

- Photostability : UV-Vis spectroscopy under light exposure (e.g., 365 nm) to detect photooxidation or isomerization.

- Solvent Compatibility : Test solubility in polar (DMF, DMSO) vs. non-polar solvents (toluene) to avoid precipitation during reactions .

Q. How should researchers address contradictions in analytical data for this compound?

- Cross-Validation : Combine multiple techniques (e.g., NMR, HPLC, XRD) to resolve discrepancies in purity or structure.

- Case Study : In metabolite identification, HPLC-DAD/MS data (Table 1, Sl.No 6) may conflict with NMR due to isomeric impurities. Use high-resolution MS (HRMS) for accurate mass confirmation .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in photophysical applications?

- Functional Group Modification : Compare with analogs like 9-benzylcarbazoles to assess how acetylation at 3,6-positions affects fluorescence quantum yield .

- Electrochemical Studies : Cyclic voltammetry to measure HOMO/LUMO levels; acetyl groups may lower electron density, altering charge transport properties .

Q. How can synthetic yields of this compound be improved?

- Catalyst Screening : Test Pd(OAc)₂ or PdCl₂(dppf) for higher efficiency.

- Microwave-Assisted Synthesis : Reduce reaction time from 48 hours to <12 hours while maintaining yields >80% .

- Boronic Acid Precursors : Optimize stoichiometry of carbazole boronic acids (1.1–1.5 equiv) to minimize side reactions .

相似化合物的比较

Carbazole derivatives are a diverse class of compounds, and their properties vary significantly based on substituent type, position, and electronic effects. Below is a detailed comparison of 3,6-Diacetyl-9-isopropylcarbazole with structurally related carbazoles (Table 1) and their reported characteristics.

Table 1: Structural and Functional Comparison of Carbazole Derivatives

Key Findings:

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, F): The chloro and fluoro analogs exhibit enhanced bioactivity and metabolic stability compared to this compound, likely due to their electron-withdrawing nature, which influences receptor binding . In contrast, the bulky isopropyl group in this compound may sterically hinder interactions with biological targets .

The exact biological significance of these metrics remains unclear due to insufficient context in the source.

Synthetic Accessibility: The tetrahydrocarbazole derivatives listed in the 2018 patent are synthesized via well-established methods (e.g., Friedel-Crafts acylation), with full spectroscopic characterization (IR, NMR, MS).

属性

CAS 编号 |

10511-41-8 |

|---|---|

分子式 |

C19H19NO2 |

分子量 |

293.4 g/mol |

IUPAC 名称 |

1-(6-acetyl-9-propan-2-ylcarbazol-3-yl)ethanone |

InChI |

InChI=1S/C19H19NO2/c1-11(2)20-18-7-5-14(12(3)21)9-16(18)17-10-15(13(4)22)6-8-19(17)20/h5-11H,1-4H3 |

InChI 键 |

GDQJWNWGMRNRDG-UHFFFAOYSA-N |

SMILES |

CC(C)N1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |

规范 SMILES |

CC(C)N1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |

同义词 |

3,6-Diacetyl-9-isopropyl-9H-carbazole |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。